N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
"N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide" is a thienopyrimidine-acetamide hybrid compound. Thienopyrimidine derivatives are recognized for their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The compound features a 2,4-dioxo-thieno[3,2-d]pyrimidin core substituted with a 4-fluorophenylmethyl group at position 3 and an N-(2-ethylphenyl)acetamide side chain. These modifications likely enhance target binding and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-2-16-5-3-4-6-18(16)25-20(28)14-26-19-11-12-31-21(19)22(29)27(23(26)30)13-15-7-9-17(24)10-8-15/h3-12,21H,2,13-14H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOMCNATJOLIMP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and its effects on various biological systems.
Chemical Structure and Synthesis
The compound belongs to the thieno[3,2-d]pyrimidine class, which has been associated with various pharmacological activities. Its structure can be represented as follows:
The synthesis typically involves multi-step reactions starting from readily available precursors. For example, thieno[3,2-d]pyrimidine derivatives can be synthesized through the reaction of thiophene derivatives with pyrimidine precursors under specific conditions involving catalysts like triethylamine in solvents such as isopropyl alcohol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In one study, synthesized thieno[3,2-d]pyrimidine derivatives exhibited cytotoxic activity against MDA-MB-231 breast cancer cells with IC50 values ranging from 27.6 μM to 43 μM .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
| N-(2-ethylphenyl)-... | TBD | TBD |
Anti-inflammatory and Analgesic Effects
Thieno[3,2-d]pyrimidine derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways and reduce pain responses in animal models . The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant Activity
In addition to anticancer and anti-inflammatory activities, some thieno[3,2-d]pyrimidine derivatives exhibit antioxidant properties. A study evaluated the protective effects of these compounds against oxidative stress induced by toxic agents like 4-nonylphenol in fish erythrocytes. The results showed a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls .
Case Studies
-
Study on Breast Cancer Cells : A series of thieno[3,2-d]pyrimidine derivatives were tested for their cytotoxic effects on breast cancer cells. The most potent compound showed an IC50 value of 27.6 μM against MDA-MB-231 cells .
- Methodology : Cell viability was assessed using MTT assays.
- Results : Significant inhibition of cell proliferation was noted.
-
Antioxidant Study in Fish : The antioxidant potential was evaluated using Nile fish exposed to 4-nonylphenol. Compounds reduced erythrocyte alterations significantly compared to untreated groups .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonyl phenol 40.3 ± 4.87 Thieno derivative 12 ± 1.03
Scientific Research Applications
Chemistry
N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties allow researchers to explore new synthetic routes and methodologies.
Biology
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains due to its structural features that may disrupt microbial cell walls.
- Antiviral Properties : Research indicates that similar compounds can inhibit viral replication by targeting specific viral enzymes.
- Anticancer Activity : The thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Medicine
This compound is being studied for therapeutic applications in treating various diseases:
- Cancer Therapy : Its ability to inhibit specific kinases involved in cancer progression makes it a candidate for targeted cancer therapies.
- Infection Control : The antimicrobial properties could lead to the development of new antibiotics.
Industry
In industrial applications, this compound may be utilized in:
- Material Science : The unique properties of thienopyrimidine derivatives can be harnessed in the development of new materials with specific chemical characteristics.
- Chemical Processes : It may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Case Studies
Several studies have highlighted the biological activities of thienopyrimidine derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Reported antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics. |
| Study C | Investigated the compound's role in inhibiting viral replication in vitro, showing promising results against influenza viruses. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenylmethyl group in the target compound may improve lipophilicity (compared to unsubstituted analogs) while maintaining electronic effects conducive to hydrogen bonding . This contrasts with the trifluoromethoxy group in , which enhances electron-withdrawing properties and metabolic resistance.
Synthetic Methodologies: The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution (e.g., chloroacetamide coupling with thienopyrimidine-thiols) or condensation reactions.
Physicochemical Properties :
- High melting points (>250°C) are common in this class due to aromatic stacking and hydrogen bonding (e.g., ). The target compound is expected to exhibit similar thermal stability.
- The 2-ethylphenyl group may lower water solubility compared to polar substituents like N-(4-trifluoromethoxyphenyl) in .
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Kinase Inhibition: Compounds with 4-oxo-thienopyrimidine cores (e.g., ) show activity against kinases like p38 MAPK. The 4-fluorophenylmethyl group may mimic ATP’s adenine binding, enhancing affinity .
- Anticancer Potential: Substituents such as 7-phenyl in correlate with cytotoxicity in some studies, suggesting the target compound’s ethylphenyl group warrants evaluation in cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
